[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid
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Overview
Description
[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiazolo[3,2-A]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction might produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid can be compared with other heterocyclic compounds, such as:
Thiazoles: Known for their antimicrobial properties.
Pyrimidines: Commonly found in nucleic acids and pharmaceuticals.
Indoles: Known for their presence in natural products and pharmaceuticals.
Properties
Molecular Formula |
C28H25N3O7S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[(3Z)-3-[5-(4-methoxyphenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C28H25N3O7S/c1-14(2)38-27(36)21-15(3)29-28-31(23(21)16-9-11-17(37-4)12-10-16)26(35)24(39-28)22-18-7-5-6-8-19(18)30(25(22)34)13-20(32)33/h5-12,14,23H,13H2,1-4H3,(H,32,33)/b24-22- |
InChI Key |
VPLBQARAWNCQMJ-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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